Positional Isomer Differentiation: 7- vs. 2-Propylsulfanyl
The 7-propylsulfanyl isomer (target compound) and the 2-propylsulfanyl isomer represent distinct chemical entities with non-identical InChIKeys (target: not publicly registered; 2-isomer: UGHOIXMJQBAWQL-UHFFFAOYSA-N [1]). While direct head-to-head biological comparison data are absent from the public domain, the 2-isomer has been characterized spectroscopically (FTIR and GC-MS available), confirming structural difference from the 7-isomer [1]. In quinazolin-4-one SAR, the 7-position is part of the benzo ring and influences electron density and steric interactions differently than the 2-position on the pyrimidine ring, which directly affects hydrogen-bonding with biological targets [2]. Procurement must specify the 7-isomer to avoid the 2-isomer, which is more commonly available and has been separately studied in bronchodilator programs.
| Evidence Dimension | Molecular identity and regiochemistry |
|---|---|
| Target Compound Data | 7-propylsulfanyl-3H-quinazolin-4-one; C11H12N2OS; MW 220.29 g/mol; propylsulfanyl at position 7 of benzo ring |
| Comparator Or Baseline | 2-(propylthio)-1H-quinazolin-4-one; C11H12N2OS; MW 220.29 g/mol; propylthio at position 2 of pyrimidine ring; InChIKey UGHOIXMJQBAWQL-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric; identical molecular formula but different connectivity; distinct InChIKeys |
| Conditions | Structural identity verification by InChI, molecular formula, and spectroscopic data |
Why This Matters
Regioisomers are chemically distinct entities with different biological activity profiles; procurement of the correct regioisomer is critical for SAR studies.
- [1] SpectraBase. 2-(propylthio)-1H-quinazolin-4-one. Compound ID: 6QBFVMNTOGO. John Wiley & Sons, Inc. View Source
- [2] From Methaqualone and Beyond: Structure–Activity Relationship of 6‑, 7‑, and 8‑Substituted 2,3-Diphenyl-quinazolin-4(3H)‑ones. Digital Science Research Portal. View Source
